![molecular formula C16H21NO B1383382 2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one CAS No. 1486520-08-4](/img/structure/B1383382.png)
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one
Vue d'ensemble
Description
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one is a cyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a benzyl group attached to a decahydrocyclohepta[c]pyrrol-4-one core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one typically involves multiple steps, including the formation of the pyrrole ring and subsequent modifications to introduce the benzyl group. One common method involves the electrocyclic ring closure of chalcones and glycine esters or amides, followed by oxidation to form the pyrrole ring . The reaction conditions often include the use of stoichiometric oxidants or catalytic copper(II) and air.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield and reducing costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like thionyl chloride and catalytic copper(II) for oxidation reactions . Reduction reactions may involve the use of hydrogen gas and palladium catalysts, while substitution reactions often require nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-acylpyrroles, while reduction reactions could produce various reduced derivatives of the compound .
Applications De Recherche Scientifique
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique chemical structure and biological activity. Industrially, it may be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one can be compared with other similar compounds, such as pyrrole derivatives and other cyclic compoundsSimilar compounds include pyrrolyl aryl sulfones and 1-benzenesulfonyl-3-(α-hydroxy-2,4-dichlorobenzyl) pyrrole .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable building block for synthesizing complex molecules and exploring new therapeutic applications. Further research is needed to fully understand its mechanism of action and to optimize its synthesis for industrial applications.
Propriétés
IUPAC Name |
2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16-9-5-4-8-14-11-17(12-15(14)16)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMTUHDOBCRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2CN(CC2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


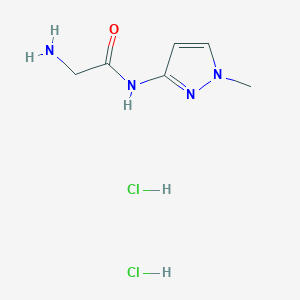
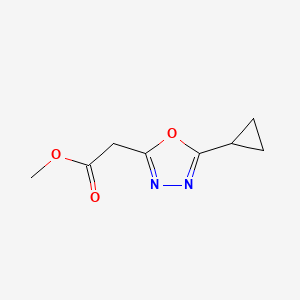
![4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1383303.png)
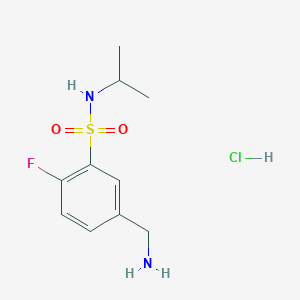
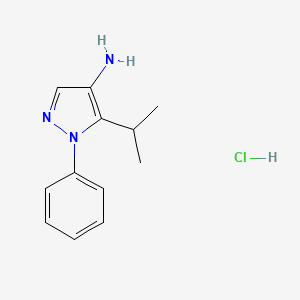
![2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1383307.png)
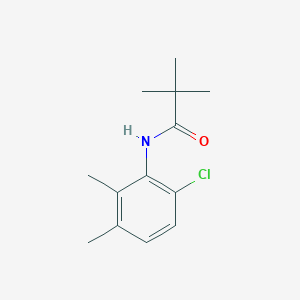
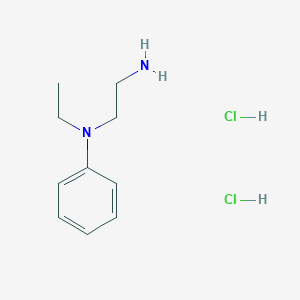

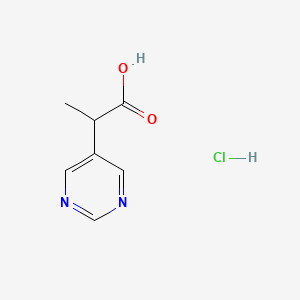
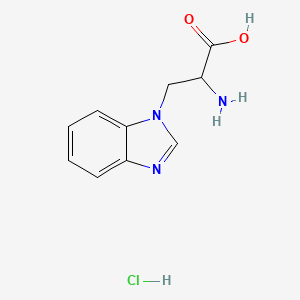
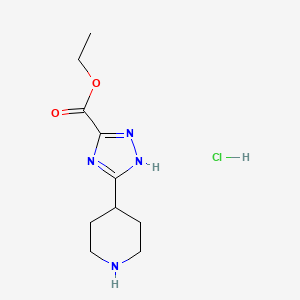
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)

